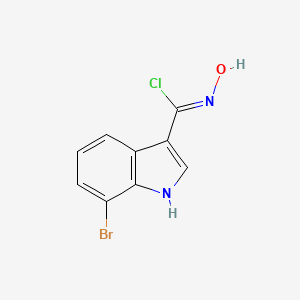
(3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of indole, which is a heterocyclic organic compound that is widely distributed in nature. The synthesis of (3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
((3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride has been extensively studied for its potential applications in the field of medicine. This compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. Moreover, it has been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer therapy. In addition, ((3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride has been shown to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of ((3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase I, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of this enzyme, ((3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride can induce DNA damage and ultimately lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
((3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. Moreover, it has been found to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. In addition, ((3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride has been shown to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of ((3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride is a complex process that requires specialized equipment and expertise. Moreover, the overall yield of this process is relatively low, which makes it a challenging task. However, once synthesized, ((3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride can be used for a variety of lab experiments, including in vitro and in vivo studies to investigate its antitumor and anti-inflammatory properties.
Direcciones Futuras
There are several potential future directions for the research on ((3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride. One possible direction is to investigate the potential of this compound as a therapeutic agent for cancer and inflammatory diseases. Moreover, further studies are needed to elucidate the mechanism of action of ((3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride and to optimize its synthesis method to improve its overall yield. Additionally, studies on the pharmacokinetics and toxicity of this compound are needed to evaluate its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of ((3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride involves several steps, including the reaction of indole with bromine, followed by the reaction of the resulting compound with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then converted to the desired compound by the reaction with thionyl chloride. The overall yield of this process is relatively low, which makes the synthesis of ((3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride a challenging task.
Propiedades
IUPAC Name |
(3Z)-7-bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-7-3-1-2-5-6(9(11)13-14)4-12-8(5)7/h1-4,12,14H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIZLZOTLVSBRM-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Br)NC=C2/C(=N/O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1H-indole-3-carboximidoyl chloride,N-hydro | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

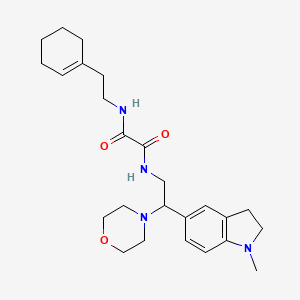
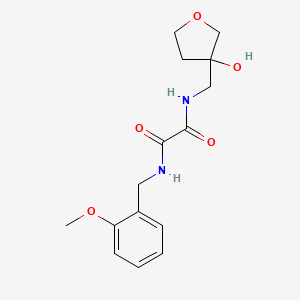
![2-(4-chlorophenoxy)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylpropanamide](/img/structure/B2867068.png)
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2867071.png)
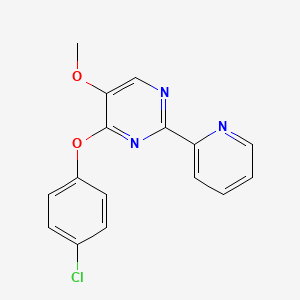

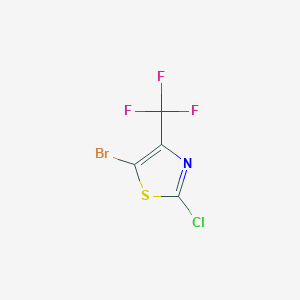
![1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one](/img/structure/B2867079.png)
![(Z)-ethyl 2-(6-acetamido-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867080.png)
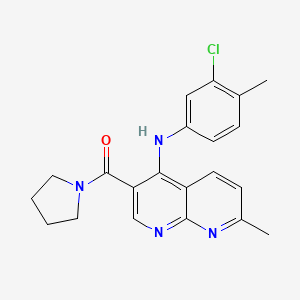

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2867083.png)
![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2867084.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2867085.png)